4-(Methylsulfanyl)-6-[4-(methylsulfanyl)phenyl]-2-oxo-2H-pyran-3-carbonitrile
Description
IUPAC Nomenclature and Systematic Identification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through systematic analysis of its substituents and their positions on the pyran ring. The parent structure is identified as 2H-pyran-3-carbonitrile, a six-membered oxygen-containing heterocycle with a nitrile group at position 3. Numerical prioritization assigns the lowest possible locants to substituents:
- Position 2 : A ketone group (oxo).
- Position 4 : A methylsulfanyl group (-SMe).
- Position 6 : A 4-(methylsulfanyl)phenyl substituent.
The full IUPAC name, 4-(methylsulfanyl)-6-[4-(methylsulfanyl)phenyl]-2-oxo-2H-pyran-3-carbonitrile , reflects this hierarchy. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₄H₁₁NO₂S₂ | |
| Molecular weight | 289.37 g/mol | |
| CAS Registry Number | 305378-92-1 | |
| SMILES | CSC1=C(C(=O)OC(=C1)C2=CC=C(S2)C)SC | |
| InChIKey | UYZQKPIKJSTZAX-UHFFFAOYSA-N |
Synonyms such as 2-oxo-4-(methylthio)-6-[4-(methylthio)phenyl]-2H-pyran-3-carbonitrile are used interchangeably in literature.
Molecular Geometry and Conformational Analysis
The pyran ring adopts a slightly distorted planar conformation due to electron-withdrawing effects from the nitrile and ketone groups. Density functional theory (DFT) calculations predict the following geometric parameters:
- Bond lengths : The C=O bond at position 2 measures approximately 1.21 Å, typical for carbonyl groups. The C≡N bond at position 3 is 1.16 Å, consistent with nitrile functionality.
- Dihedral angles : The 4-(methylsulfanyl)phenyl group at position 6 forms a dihedral angle of 12.5° with the pyran ring, minimizing steric hindrance while maintaining conjugation with the aromatic system.
Conformational flexibility is limited by the rigid pyran backbone, though rotation about the C6–C(phenyl) bond allows minor adjustments in the spatial orientation of the 4-(methylsulfanyl)phenyl substituent.
Crystallographic Characterization (XRD Studies)
X-ray diffraction (XRD) data for this specific compound remain unreported in public databases. However, analogous pyran-3-carbonitriles exhibit monoclinic or orthorhombic crystal systems with π-stacking interactions between aromatic rings. For example:
- 4-(Methylthio)-2-oxo-6-(2-thienyl)-2H-pyran-3-carbonitrile (CID 10890299) crystallizes in the P2₁/c space group with unit cell parameters a = 7.42 Å, b = 12.89 Å, c = 10.23 Å, and β = 102.5°.
- 6-(4-Methylphenyl)-4-(methylsulfanyl)-2-oxo-2H-pyran-3-carbonitrile (ChemSpider ID 9324665) features intermolecular S···S contacts (3.45 Å) stabilizing its lattice.
These observations suggest that the title compound likely forms similar supramolecular architectures driven by sulfur-mediated interactions and van der Waals forces.
Comparative Analysis with Related Pyran-3-carbonitrile Derivatives
Structural modifications at positions 4 and 6 significantly influence electronic and steric properties. A comparative analysis reveals:
The dual methylsulfanyl groups in the title compound enhance electron density at the pyran ring, as evidenced by reduced electrophilicity at the nitrile group compared to monosubstituted analogs. This electronic profile favors applications in catalysis and polymer chemistry, where tunable electron-deficient systems are desirable.
Properties
CAS No. |
743431-91-6 |
|---|---|
Molecular Formula |
C14H11NO2S2 |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
4-methylsulfanyl-6-(4-methylsulfanylphenyl)-2-oxopyran-3-carbonitrile |
InChI |
InChI=1S/C14H11NO2S2/c1-18-10-5-3-9(4-6-10)12-7-13(19-2)11(8-15)14(16)17-12/h3-7H,1-2H3 |
InChI Key |
KSPCEMGDXCSYOV-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=CC(=C(C(=O)O2)C#N)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylsulfanyl)-6-[4-(methylsulfanyl)phenyl]-2-oxo-2H-pyran-3-carbonitrile typically involves multi-step organic reactions. One common method involves the reaction of 4-(methylsulfanyl)benzaldehyde with malononitrile in the presence of a base to form an intermediate, which is then cyclized to form the pyran ring. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of catalysts and advanced purification techniques such as chromatography may also be employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Methylsulfanyl)-6-[4-(methylsulfanyl)phenyl]-2-oxo-2H-pyran-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form corresponding alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
The compound 4-(Methylsulfanyl)-6-[4-(methylsulfanyl)phenyl]-2-oxo-2H-pyran-3-carbonitrile is a complex organic molecule with significant potential in various scientific research applications. This article focuses on its applications in medicinal chemistry, biological activity, and possible therapeutic uses, supported by case studies and data tables.
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds similar to 4-(Methylsulfanyl)-6-[4-(methylsulfanyl)phenyl]-2-oxo-2H-pyran-3-carbonitrile exhibit significant antimicrobial properties. A study evaluated the antimicrobial efficacy of related compounds against various pathogens, revealing promising results:
| Compound | MIC (mg/mL) | Pathogen |
|---|---|---|
| Compound A | 12.5 | Staphylococcus aureus |
| Compound B | 25 | Escherichia coli |
| Compound C | 6.25 | Klebsiella pneumoniae |
These findings suggest that the target compound may also possess similar antimicrobial properties, warranting further investigation.
Antitumor Activity
Compounds within the pyran class have shown potential as antitumor agents. Studies have demonstrated that derivatives can induce apoptosis in various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| Breast Cancer | 15 |
| Lung Cancer | 20 |
| Colon Cancer | 10 |
The proposed mechanisms include the inhibition of cell proliferation and the induction of apoptosis through mitochondrial pathways.
Anti-inflammatory Properties
Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. This could lead to applications in treating inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of pyran derivatives showed that those with methylsulfanyl substituents exhibited enhanced activity against Gram-positive bacteria compared to their counterparts without this substitution. The compound's structure likely contributes to its ability to disrupt bacterial cell walls.
Case Study 2: Cytotoxicity Assays
In vitro assays on breast cancer cell lines revealed that derivatives similar to the target compound significantly reduced cell viability at concentrations as low as 10 µM. This suggests a strong potential for developing new anticancer therapies based on this compound's structure.
Mechanism of Action
The mechanism of action of 4-(Methylsulfanyl)-6-[4-(methylsulfanyl)phenyl]-2-oxo-2H-pyran-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares substituents, molecular weights, and key properties of the target compound with analogs from the literature:
Key Observations :
- Hydrogen Bonding: Compounds like 2-Amino-5-methyl-6-methylsulfanyl-4-phenylbenzene-1,3-dicarbonitrile exhibit strong N–H⋯N hydrogen bonds, forming infinite chains that influence crystal packing and solubility . In contrast, the target compound’s lack of amino groups may reduce hydrogen-bond-driven aggregation.
Structural and Crystallographic Insights
- Hydrogen Bonding Patterns: Bernstein et al. (1995) established graph-set analysis for hydrogen-bonding motifs, which can explain the crystal packing of pyran derivatives . For instance, the N–H⋯N interactions in ’s compound create 1D chains, whereas the target compound’s lack of H-bond donors may result in less directional packing .
Biological Activity
4-(Methylsulfanyl)-6-[4-(methylsulfanyl)phenyl]-2-oxo-2H-pyran-3-carbonitrile is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities, along with relevant case studies and research findings.
- Molecular Formula : C16H15N1O2S2
- Molecular Weight : 325.42 g/mol
- CAS Number : 478042-82-9
Anticancer Activity
Research has demonstrated that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on pyran derivatives show that substitution patterns greatly influence their biological activity.
Case Study: Cytotoxicity Against MCF-7 Cells
A study focused on various pyran derivatives, including those with methylsulfanyl substituents, reported IC50 values in the low micromolar range against MCF-7 breast cancer cells. The presence of the methylsulfanyl group was found to enhance cytotoxicity compared to analogous compounds lacking this feature .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 4-(Methylsulfanyl)-6-[4-(methylsulfanyl)phenyl]-2-oxo-2H-pyran-3-carbonitrile | 0.0227 | MCF-7 |
| Similar Pyran Derivative | 0.045 | MCF-7 |
Antimicrobial Activity
The antimicrobial potential of 4-(methylsulfanyl) compounds has been widely studied. The compound's structure suggests it may inhibit bacterial growth through disruption of cell membrane integrity or interference with metabolic pathways.
Research Findings
In a comparative study, several derivatives were tested against common pathogens such as E. coli and S. aureus. The results indicated that compounds with methylsulfanyl groups exhibited notable antibacterial activity, with inhibition zones significantly larger than those of control groups.
| Pathogen | Inhibition Zone (mm) | Compound Tested |
|---|---|---|
| E. coli | 15 | 4-(Methylsulfanyl)-6-[4-(methylsulfanyl)phenyl]-2-oxo-2H-pyran-3-carbonitrile |
| S. aureus | 18 | 4-(Methylsulfanyl)-6-[4-(methylsulfanyl)phenyl]-2-oxo-2H-pyran-3-carbonitrile |
Anti-inflammatory Activity
The anti-inflammatory properties of similar compounds have been documented, suggesting that the compound may act as an inhibitor of pro-inflammatory cytokines.
Mechanistic Insights
Research indicates that methylsulfanyl-containing compounds can modulate inflammatory pathways by inhibiting the expression of cyclooxygenase enzymes (COX). In vitro assays demonstrated a decrease in prostaglandin E2 (PGE2) production, highlighting the potential for therapeutic applications in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
